
2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine
Descripción general
Descripción
2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine is a chemical compound with the CAS Number: 697739-19-8 . It has a molecular weight of 273.64 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine is1S/C12H7ClF3NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine serves as a key intermediate in the synthesis of various compounds with potential applications in materials science and medicinal chemistry. For example, it has been synthesized from nicotinamide through a sequence of reactions including Hofmann degradation and oxidative chlorination, leading to its use in the production of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).
Photoluminescent and Magnetic Properties
Compounds derived from 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine, such as those involving tetrathiafulvalene-ethenylpyridine ligand and rare earth complexes, have been studied for their intriguing photoluminescent and magnetic properties. These properties suggest applications in optoelectronics and information storage technologies (F. Pointillart et al., 2009).
Antimicrobial Activities and DNA Interaction
Research on 2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound, has revealed potential antimicrobial activities and the ability to interact with DNA. This suggests potential applications in the development of new antimicrobial agents and in understanding molecular interactions important in pharmacology and biochemistry (M. Evecen et al., 2017).
Organic Electronics and Materials Chemistry
Derivatives of 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine have been employed in the synthesis of organic electronic materials, showcasing the versatility of this compound in contributing to advances in materials science. For instance, the synthesis and characterization of new tetrathiafulvalene-π-spacer-acceptor derivatives have expanded the library of organic semiconductors with potential applications in organic electronics and photonics (R. Andreu et al., 2000).
Catalysis and Chemical Synthesis
2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine and its derivatives find applications in catalysis and synthetic chemistry, aiding in the development of efficient synthesis pathways for complex organic molecules. The exploration of solvent-free synthesis methods for triarylpyridine derivatives, for instance, highlights the role of such compounds in advancing green chemistry and sustainable synthetic practices (B. Maleki, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHGNUJNFNSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243289 | |
| Record name | 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine | |
CAS RN |
697739-19-8 | |
| Record name | 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





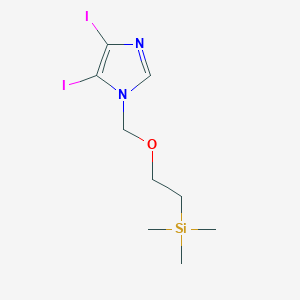
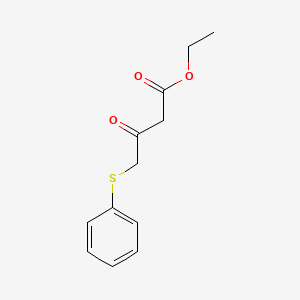
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)

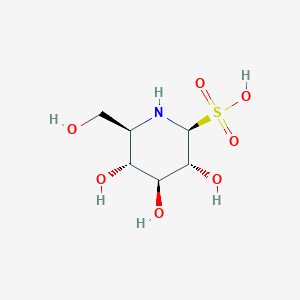
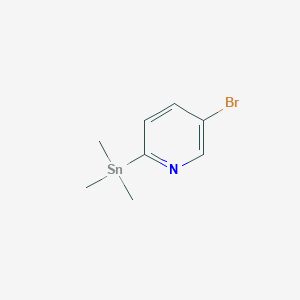

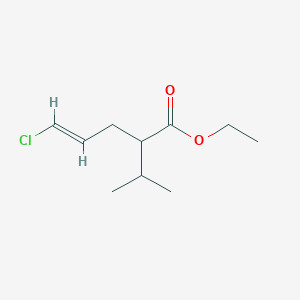
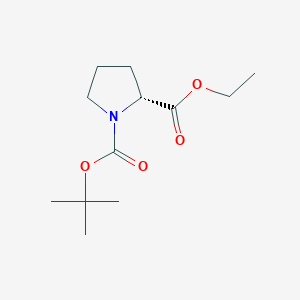
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1639787.png)
![[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1639795.png)
